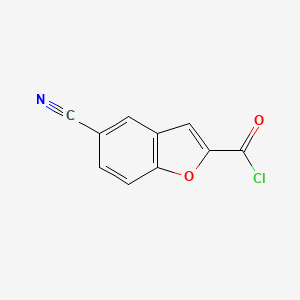
5-Cyanobenzofuran-2-carbonyl chloride
Cat. No. B8768100
Key on ui cas rn:
84102-83-0
M. Wt: 205.60 g/mol
InChI Key: OINOFWLOTVBPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05753670
Procedure details


Thionyl chloride (8 ml, 110 mmol) was added to 5-cyano-2-benzofurancarboxylic acid (1.00 g, 5.34 mmol) and the mixture was refluxed under heating for 30 minutes. Thionyl chloride was distilled away under reduced pressure and toluene (3 ml) was added which was again distilled away under reduced pressure to give 5-cyano-2-benzofurancarbonyl chloride. This was dissolved in toluene (20 ml) and pyridine (0.86 ml, 10.7 mmol), 4-dimethylaminopyridine (131 mg, 1.07 mmol) and t-butyl 4-hydroxycyclohexylacetate (1.35 g, 5.88 mmol) were added. The mixture was refluxed under heating for one hour. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=10/1-5/1) to give 1.12 g of t-butyl [4-[(5-cyano-2-benzofuranyl)carbonyloxy]cyclohexyloxy]acetate as a colorless solid (52%).


Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15](O)=[O:16])=[CH:12][C:11]=2[CH:18]=1)#[N:6]>>[C:5]([C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([C:15]([Cl:3])=[O:16])=[CH:12][C:11]=2[CH:18]=1)#[N:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 30 minutes
|
|
Duration
|
30 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Thionyl chloride was distilled away under reduced pressure and toluene (3 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was again distilled away under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=CC2=C(C=C(O2)C(=O)Cl)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
